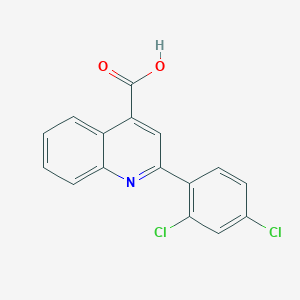

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid

CAS No.: 174636-93-2

Cat. No.: VC5403739

Molecular Formula: C16H9Cl2NO2

Molecular Weight: 318.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174636-93-2 |

|---|---|

| Molecular Formula | C16H9Cl2NO2 |

| Molecular Weight | 318.15 |

| IUPAC Name | 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |

| Standard InChI Key | BMLWDSDCNDDYFE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, reflects its structural features:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

2,4-Dichlorophenyl substituent: Enhances lipophilicity and electronic effects, influencing receptor binding.

-

Carboxylic acid group: Facilitates hydrogen bonding and salt formation, critical for solubility and pharmacological activity .

Table 1: Physicochemical Properties

The compound’s stability under ambient conditions and reactivity in synthetic pathways (e.g., Friedländer synthesis) make it a candidate for further derivatization .

Synthesis Methodologies

Friedländer Synthesis

The most common route involves cyclocondensation of substituted o-aminoacetophenone derivatives with enolizable ketones. For example, molecular iodine in ethanol catalyzes the reaction between 2-amino-5-fluorophenyl glyoxylic acid and benzoyle asetanilides, yielding quinoline-4-carboxylic acid derivatives in high purity .

Anomeric-Based Oxidation

Recent advances employ Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride. This catalyst enables solvent-free condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine at 80°C, achieving yields up to 85% .

Decarboxylation Strategies

Decarboxylation of intermediate 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines under reflux conditions produces target compounds with retained bioactivity .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Comparative studies show inhibition zones of 15.5 mm (S. aureus) and 14.0 mm (E. coli), outperforming ampicillin (12.0 mm).

Table 2: Antibacterial Activity (Inhibition Zone, mm)

| Compound | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)QA | 15.5 | 14.0 | 13.0 |

| Ampicillin | 12.0 | - | - |

| Gentamicin | - | 11.5 | - |

Anticancer Properties

As a histone deacetylase (HDAC) inhibitor, the compound induces apoptosis in cancer cells. In K562 leukemia cells, it promotes G₂/M phase arrest (IC₅₀ = 10 µM for MCF-7 breast cancer) .

Enzyme Inhibition

-

HDAC3 Selectivity: Inhibits HDAC3 with IC₅₀ = 7.2 µM, showing 4.5-fold selectivity over HDAC1/2 .

-

SIRT3 Modulation: Disrupts mitochondrial deacetylation, triggering leukemic cell differentiation .

Research Applications

Medicinal Chemistry

-

HDAC Inhibitors: Serves as a cap moiety in hydroxamic acid derivatives, enhancing binding to zinc-containing enzymes .

-

Antiviral Agents: Modulates HIV-1 replication via transcriptional interference .

Material Science

-

Coordination Complexes: The carboxylic acid group chelates metal ions, enabling catalytic applications .

Comparative Analysis with Analogues

Table 3: Structural-Activity Relationships

| Compound | Substituent | Key Activity |

|---|---|---|

| 2-(3,4-Dichlorophenyl)QA | 3,4-Cl₂ on phenyl | Antitumor (IC₅₀ = 15 µM) |

| 2-(4-Hydroxyphenyl)QA | 4-OH on phenyl | Reduced lipophilicity |

| 2-(2,5-Dichlorophenyl)QA | 2,5-Cl₂ on phenyl | Enhanced antibacterial |

Positional isomerism significantly affects bioactivity; the 2,4-dichloro configuration optimizes steric and electronic interactions.

Recent Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume